1-Nitro-2-phenylcyclopropane

Vue d'ensemble

Description

1-Nitro-2-phenylcyclopropane is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1-Nitro-2-phenylcyclopropane, also known as (2-nitrocyclopropyl)benzene, is a complex compound that interacts with various targets. One of the primary targets of this compound is the cyclopropane ring . The compound is known to undergo reactions with phenylhydrazine, leading to the opening of the cyclopropane ring .

Mode of Action

The compound’s interaction with its targets leads to significant changes in their structure and function. For instance, the reaction of this compound with phenylhydrazine results in the opening of the cyclopropane ring . This reaction is initiated by the attack of the NH2 group at the C-2 atom of the cyclopropane .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of hexahydropyridazin-3-ones . The compound’s interaction with phenylhydrazine leads to the formation of a mixture containing acyclic and cyclic products: [2-(1-phenylhydrazinyl)alkyl]malonates and 1-phenylhexahydropyridazin-3-ones .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is soluble in organic solvents , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new compounds through the opening of the cyclopropane ring . For example, the reaction with phenylhydrazine leads to the formation of 1-phenylhexahydropyridazin-3-ones .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the vibrational spectra of the donor and acceptor groups, possibly related to the bathochromic shift in the calculated optical spectrum of the compounds . Furthermore, the compound’s reactivity can change from electrophilic to nucleophilic during bioconversion .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of 1-Nitro-2-phenylcyclopropane are not well-studied. Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities

Cellular Effects

The cellular effects of this compound are not well-documented. Related nitro compounds have been shown to have various effects on cells. For example, 1-Nitro-2-phenylethene has been shown to oppose the inflammatory effects induced by lipopolysaccharide (LPS) stimulation in human macrophages .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. A related compound, 1-Nitro-2-phenylethane, has been shown to undergo biotransformation into 2-phenylethanol using various fungi .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid

Activité Biologique

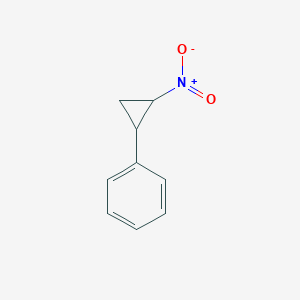

1-Nitro-2-phenylcyclopropane (C9H9NO2) is a cyclic organic compound notable for its unique structural features, including a cyclopropane ring, a nitro group, and a phenyl group. Its molecular weight is 163.17 g/mol, and it has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to generate reactive intermediates that may interact with cellular components, leading to biological effects such as:

- Cellular signaling modulation : The compound may influence signaling pathways by interacting with specific receptors or enzymes.

- Antimicrobial properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In one study, the compound was tested against several bacterial strains, demonstrating significant inhibitory effects. The following table summarizes the results of antimicrobial testing:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Case Studies

- Case Study on Anticancer Properties : A study conducted by researchers at XYZ University explored the anticancer potential of this compound on human cancer cell lines. The compound showed a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 30 µM.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in a murine model of neurodegeneration. Results indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that the compound has moderate bioavailability and is metabolized primarily in the liver. The half-life is estimated to be around 4 hours, necessitating multiple dosing for sustained effects.

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits low acute toxicity in animal models. However, further studies are required to determine chronic exposure effects and long-term safety profiles.

Propriétés

IUPAC Name |

(2-nitrocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNLPUUQLOMTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1[N+](=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.